4-ethoxy-3-nitro-N-phenylbenzamide
Description
4-Ethoxy-3-nitro-N-phenylbenzamide is a benzamide derivative featuring an ethoxy group at the 4-position and a nitro group at the 3-position on the benzamide ring, with an N-phenyl substituent. While direct studies on this specific compound are scarce in the provided evidence, its analogs highlight key trends in synthesis, crystallography, and intermolecular interactions .
Properties
CAS No. |
228425-36-3 |
|---|---|
Molecular Formula |
C15H14N2O4 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-ethoxy-3-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-9-8-11(10-13(14)17(19)20)15(18)16-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,16,18) |
InChI Key |
FVMNEEQWXUPUBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-ethoxy-3-nitro-N-phenylbenzamide with structurally related benzamides from the evidence:
Electronic and Steric Effects
Nitro vs. Ethoxy Groups :
- The nitro group (electron-withdrawing) in 4-nitro-N-(3-nitrophenyl)benzamide increases acidity of the N–H bond, enhancing hydrogen-bonding interactions critical for crystal packing . In contrast, the ethoxy group (electron-donating) in 4-ethoxy-N-(3-fluorophenyl)benzamide reduces polarity, favoring hydrophobic interactions .
- The combination of ethoxy and nitro in the target compound may balance solubility (ethoxy) and reactivity (nitro), though experimental data are lacking.
Hydrogen Bonding and Crystallography
- Compounds like 4-nitro-N-(3-nitrophenyl)benzamide exhibit robust hydrogen-bonding networks (N–H···O and C–H···O), as confirmed by single-crystal X-ray diffraction (SC-XRD) . Similar analysis using SHELX or ORTEP would be essential for the target compound to map its supramolecular architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
